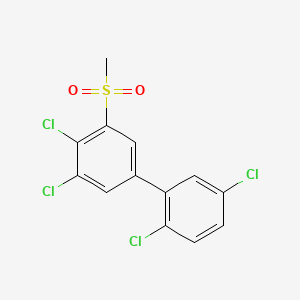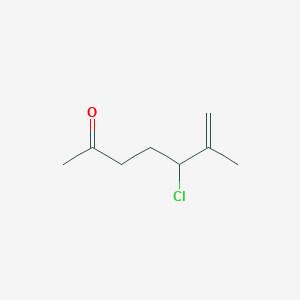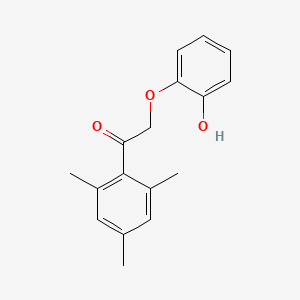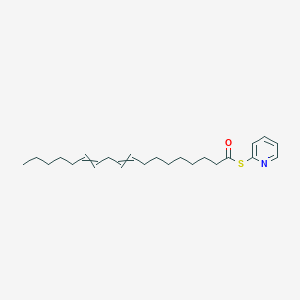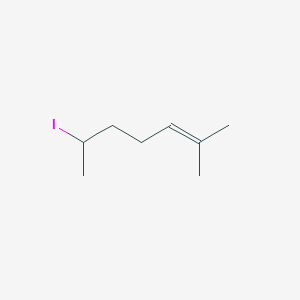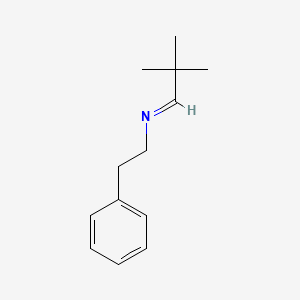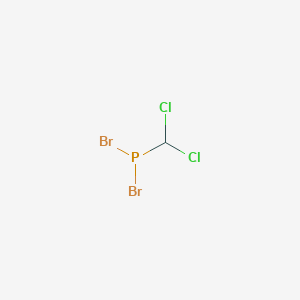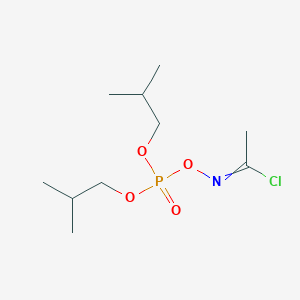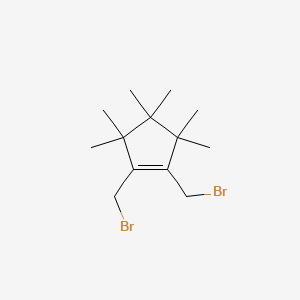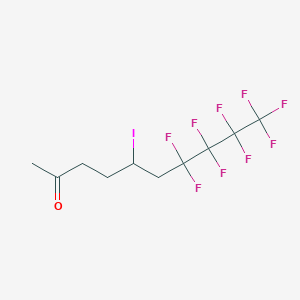
7,7,8,8,9,9,10,10,10-Nonafluoro-5-iododecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7,8,8,9,9,10,10,10-Nonafluoro-5-iododecan-2-one: is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a decanone backbone. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,8,8,9,9,10,10,10-Nonafluoro-5-iododecan-2-one typically involves the following steps:
Fluorination: Introduction of fluorine atoms into the decanone backbone using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Iodination: Introduction of the iodine atom using iodinating agents like iodine monochloride (ICl) or molecular iodine (I2) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7,7,8,8,9,9,10,10,10-Nonafluoro-5-iododecan-2-one: undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives with different functional groups replacing the iodine atom.
Reduction: Formation of alcohols or other reduced derivatives.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
7,7,8,8,9,9,10,10,10-Nonafluoro-5-iododecan-2-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorine and iodine content.
Medicine: Explored for its potential use in radiopharmaceuticals for diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 7,7,8,8,9,9,10,10,10-Nonafluoro-5-iododecan-2-one involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can affect the compound’s reactivity and binding affinity to various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
7,7,8,8,9,9,10,10,10-Nonafluoro-5-iododecan-2-one: can be compared with other fluorinated and iodinated compounds, such as:
Perfluorodecanone: Similar in structure but lacks the iodine atom, resulting in different reactivity and applications.
Iododecanone: Contains an iodine atom but lacks the extensive fluorination, leading to different chemical properties and uses.
Fluoroiododecanone: Contains both fluorine and iodine atoms but in different positions, affecting its reactivity and applications.
The uniqueness of This compound
Propiedades
Número CAS |
109574-82-5 |
|---|---|
Fórmula molecular |
C10H10F9IO |
Peso molecular |
444.08 g/mol |
Nombre IUPAC |
7,7,8,8,9,9,10,10,10-nonafluoro-5-iododecan-2-one |
InChI |
InChI=1S/C10H10F9IO/c1-5(21)2-3-6(20)4-7(11,12)8(13,14)9(15,16)10(17,18)19/h6H,2-4H2,1H3 |
Clave InChI |
XVSQUSCOJDPVCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




